2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate
Overview
Description
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate is a naturally occurring flavonol, a type of polyphenol, found in various fruits and vegetables such as strawberries, apples, persimmons, grapes, onions, and cucumbers . It is known for its distinct yellow crystalline structure and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties .
Mechanism of Action
Target of Action
It has been suggested that fisetin interacts with multiple cellular systems . It is also known to interact with DNA, the molecule responsible for the genetic propagation of most inherited traits .
Mode of Action
The exact mode of action of Fisetin is still under investigation. It is believed that Fisetin’s interaction with its targets leads to a variety of changes within the cell . These changes can influence cell growth, division, and function .
Biochemical Pathways
Fisetin is thought to affect multiple biochemical pathways. In plants, phenylalanine is converted to 4-coumaroyl-CoA in a series of steps known as the general phenylpropanoid pathway . One molecule of 4-coumaroyl-CoA is added to three molecules of malonyl-CoA to form tetrahydroxychalcone . Tetrahydroxychalcone is then converted into naringenin
Result of Action
The molecular and cellular effects of Fisetin’s action are diverse due to its interaction with multiple targets and pathways. It has been suggested that Fisetin has numerous therapeutic properties, including anti-inflammatory, antioxidant, and neurotrophic effects .
Biochemical Analysis
Biochemical Properties
Fisetin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the function of several enzymes including tyrosinase, α-glucosidase, and aldose reductase . Fisetin also interacts with proteins such as kinases, transcription factors, and growth factors, modulating their activity and influencing cellular processes .
Cellular Effects
Fisetin has a wide range of effects on cells. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer . Fisetin also influences gene expression by modulating the activity of various transcription factors . Furthermore, it can affect cellular metabolism by inhibiting certain metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Fisetin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Fisetin can bind to the ATP-binding site of kinases, inhibiting their activity . It can also bind to transcription factors, altering their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of Fisetin can change over time in laboratory settings. For instance, prolonged exposure to Fisetin can lead to changes in cell morphology and viability . Fisetin is relatively stable, but it can undergo degradation under certain conditions .
Dosage Effects in Animal Models
The effects of Fisetin can vary with different dosages in animal models. Lower doses of Fisetin have been found to have beneficial effects, such as reducing inflammation and oxidative stress . High doses of Fisetin can have toxic effects, leading to cell death .
Metabolic Pathways
Fisetin is involved in various metabolic pathways. It can inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels . For example, Fisetin can inhibit the activity of aldose reductase, a key enzyme in the polyol pathway .
Transport and Distribution
Fisetin is transported and distributed within cells and tissues by various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Once inside the cell, Fisetin can bind to various proteins and biomolecules, influencing its distribution within the cell .
Subcellular Localization
Fisetin can be found in various subcellular compartments. It can localize to the cytoplasm, where it interacts with various enzymes and proteins . Fisetin can also localize to the nucleus, where it can influence gene expression by modulating the activity of transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate can be synthesized through various chemical routes. One common method involves the use of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde as starting materials. The reaction typically proceeds through aldol condensation followed by cyclization and oxidation steps . The reaction conditions often include the use of bases like sodium hydroxide and oxidizing agents such as potassium ferricyanide.
Industrial Production Methods: Industrial production of fisetin often involves extraction from natural sources. For instance, fisetin can be extracted from strawberries and mulberry leaves using methanol extraction followed by liquid-liquid extraction . Advances in biotechnology also allow for the biosynthesis of fisetin using engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with a fully conjugated cyclic dione structure.
Reduction: Reduction of fisetin can lead to the formation of dihydrofisetin, where the double bonds in the flavonol structure are reduced.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrofisetin and related compounds.
Substitution: Acetylated fisetin and other substituted derivatives.
Scientific Research Applications
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate is often compared with other flavonoids, particularly quercetin:
Quercetin: Both fisetin and quercetin are potent antioxidants and share similar anti-inflammatory properties. .
Other Similar Compounds: this compound is also compared with compounds like kaempferol and myricetin, which share similar structural features and biological activities.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHFUROKCOMWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583773 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345909-34-4 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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